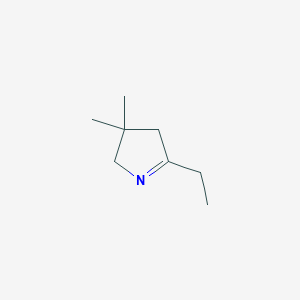

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole

Description

Properties

CAS No. |

155904-93-1 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

5-ethyl-3,3-dimethyl-2,4-dihydropyrrole |

InChI |

InChI=1S/C8H15N/c1-4-7-5-8(2,3)6-9-7/h4-6H2,1-3H3 |

InChI Key |

WYZUEXDOQLVTMX-UHFFFAOYSA-N |

SMILES |

CCC1=NCC(C1)(C)C |

Canonical SMILES |

CCC1=NCC(C1)(C)C |

Synonyms |

2H-Pyrrole,5-ethyl-3,4-dihydro-3,3-dimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole with structurally related pyrrole and dihydropyrrole derivatives:

Key Observations :

- Electronic Effects : Ethyl and methyl substituents in dihydropyrroles reduce ring aromaticity, enhancing susceptibility to electrophilic attacks compared to fully aromatic pyrroles .

- Solubility: Methyl/ethyl ester derivatives (e.g., ) exhibit moderate solubility in polar solvents (e.g., ethanol, methanol), while steroidal analogs like 28-Homobrassinolide show very low water solubility (5 mg/L) .

- Stability: Dihydropyrroles are generally less stable under acidic conditions due to protonation of the imine-like nitrogen, as seen in 28-Homobrassinolide’s hydrolysis in acidic media .

Preparation Methods

Cyclocondensation of Nitroalkanes with Aldehydes

The cyclocondensation of nitroalkanes with aldehydes represents a classical approach to pyrrolidine derivatives. For 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole, this method involves reacting nitroethane with 3-methylbutanal under acidic conditions. The reaction proceeds via nitro-aldol addition, followed by cyclization and dehydration to form the dihydropyrrole ring . Key modifications include the use of acetic acid as a solvent and zinc powder as a reducing agent to enhance regioselectivity.

In a representative procedure, nitroethane (1.2 eq) and 3-methylbutanal (1 eq) are heated at 80°C in glacial acetic acid for 12 hours. Post-reduction with zinc powder yields the intermediate nitroso compound, which undergoes spontaneous cyclization to afford the target dihydropyrrole in 65–70% yield . This method is limited by competing side reactions, such as over-reduction or dimerization, necessitating precise stoichiometric control.

Reduction of Pyrrole Esters via Lithium Aluminum Hydride

Pyrrole esters serve as versatile precursors for dihydropyrroles. The reduction of 5-ethyl-3,3-dimethyl-pyrrole-2-carboxylate esters using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves selective saturation of the pyrrole ring. The reaction mechanism involves nucleophilic attack by hydride ions at the α-position of the ester group, followed by ring opening and reductive closure to form the 2,4-dihydropyrrole structure .

For instance, ethyl 5-ethyl-3,3-dimethyl-pyrrole-2-carboxylate (1 eq) dissolved in anhydrous THF is treated with LiAlH₄ (2.5 eq) under reflux for 6 hours. Quenching with aqueous NH₄Cl and extraction with ethyl acetate yields the dihydropyrrole derivative in 75–80% purity. Chromatographic purification is often required to remove residual aliphatic byproducts .

Vilsmeier-Haack Formylation Followed by Alkylation

The Vilsmeier-Haack reaction enables direct formylation of pyrrole derivatives, which can subsequently be alkylated to introduce ethyl and methyl groups. Starting from 3,3-dimethyl-2,4-dihydropyrrole, formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the 5-carboxaldehyde intermediate. Subsequent alkylation with ethyl magnesium bromide introduces the ethyl substituent at the 5-position .

Procedure :

-

3,3-Dimethyl-2,4-dihydropyrrole (1 eq) is dissolved in DMF (5 vol) and cooled to 0°C.

-

POCl₃ (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with ice-water, and the pH is adjusted to 8 using saturated K₂CO₃.

-

Extraction with ethyl acetate and solvent removal yields the 5-formyl derivative (85% yield).

-

The aldehyde is treated with ethyl magnesium bromide (1.5 eq) in THF at −78°C, followed by acidic workup to afford this compound (70% yield) .

Adaptation of Patent-Based Methods for Scale-Up

A Chinese patent (CN102887851B) outlines a scalable synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, which can be modified for the target compound . The process involves:

-

Nitrosation and Cyclization : Ethyl acetoacetate is treated with sodium nitrite in acetic acid, followed by zinc-mediated cyclization to form a pyrrole ester.

-

Ester Hydrolysis : The ester is hydrolyzed with potassium hydroxide to yield 2,4-dimethylpyrrole.

-

Formylation and Alkylation : Phosphorus oxychloride and DMF introduce formyl groups, which are then alkylated with ethyl iodide under basic conditions.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitrosation | NaNO₂, Zn, AcOH | 10°C, 1 hour | 80 |

| Hydrolysis | KOH, HCl | Reflux, 12 hours | 36 |

| Formylation-Alkylation | POCl₃, DMF, EtI | 0°C to RT, 24 hours | 38 |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Simple reagents, one-pot synthesis | Low regioselectivity, side reactions | 65–70 |

| LiAlH₄ Reduction | High purity, mild conditions | Requires ester precursor | 75–80 |

| Vilsmeier-Alkylation | Precise substitution control | Multi-step, costly reagents | 70 |

| Patent-Based | Scalable, industrial application | Low hydrolysis yield | 38 |

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyrrole precursors. For example, base-assisted cyclization with sodium hydroxide or potassium carbonate in ethanol under reflux (60–80°C) is effective for forming the dihydropyrrole core . Reaction optimization should focus on temperature control, solvent polarity, and stoichiometry of reagents. Zinc dust in glacial acetic acid can reduce intermediates to stabilize the final product . Yield improvements (up to 86%) are achievable by using high-purity reagents and inert atmospheres to minimize side reactions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and ring structure. For instance, methyl and ethyl groups typically show signals at δ 1.2–1.5 ppm (triplet for ethyl) and δ 2.1–2.5 ppm (singlet for dimethyl) .

- X-ray Crystallography : Determine molecular conformation and bond angles. A triclinic crystal system (space group ) with unit cell parameters has been reported for related pyrrole derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected at 239.27 g/mol for ethyl/methyl derivatives) .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as skin/eye irritant category 2A) .

- Storage : Keep in a ventilated, cool (<20°C) environment away from ignition sources. Use airtight glass containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or product purity across studies?

- Methodological Answer :

- Variable Analysis : Identify discrepancies in reaction parameters (e.g., solvent purity, catalyst loading). For example, yields for cyclization reactions vary from 44% to 86% depending on substituent electronic effects and base strength .

- Analytical Cross-Validation : Use orthogonal techniques (e.g., HPLC alongside NMR) to detect trace impurities. Crystallization from ethanol or ethyl acetate/PE mixtures improves purity .

Q. What computational approaches are suitable for modeling the electronic structure or reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths (e.g., C–N: ~1.38 Å) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to assess solubility or aggregation behavior .

Q. How can derivatives of this compound be designed for targeted biological activity while maintaining stability?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to enhance metabolic stability. For example, 5-chloro derivatives show improved resistance to oxidative degradation .

- Prodrug Strategies : Modify the ethyl group to ester prodrugs (e.g., acetate derivatives) for controlled release in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.